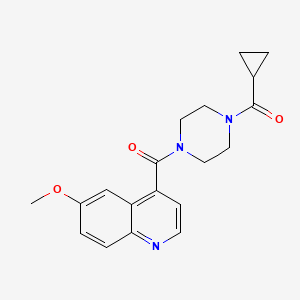
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline, also known as CPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has been used in scientific research for various applications, including as a fluorescent probe for imaging of lysosomes and mitochondria, as a potential anticancer agent, and as a potential drug for the treatment of Alzheimer's disease. 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has also been used as a tool for studying protein-protein interactions and as a ligand for G protein-coupled receptors.
作用機序
The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline is not fully understood, but it is believed to act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its fluorescence properties for imaging. However, 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
Future research on 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline could focus on its potential applications as a therapeutic agent for cancer and Alzheimer's disease, as well as its use as a tool for studying protein-protein interactions and G protein-coupled receptors. Further studies could also explore the potential toxicity of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline and its effects on different cell types and tissues. Additionally, the development of new synthesis methods for 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline could improve its yield and purity, making it more accessible for scientific research.
合成法
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative, followed by cyclization to form the quinoline ring. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with a piperazine derivative, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline with high yields and purity.
特性
IUPAC Name |
cyclopropyl-[4-(6-methoxyquinoline-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-14-4-5-17-16(12-14)15(6-7-20-17)19(24)22-10-8-21(9-11-22)18(23)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWUBUAYTUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)

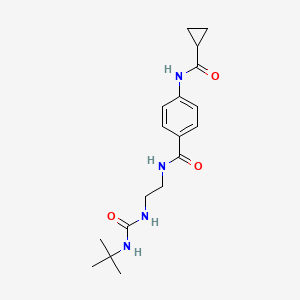

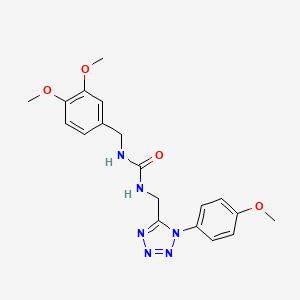
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)
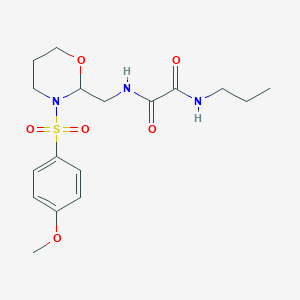
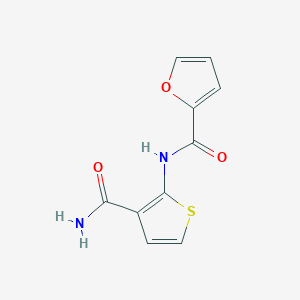
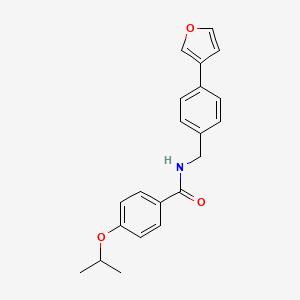
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)